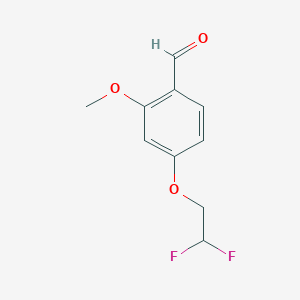
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxy-2-methoxybenzaldehyde and 2,2-difluoroethanol.
Reagents: A base such as potassium carbonate or sodium hydroxide.
Conditions: Reflux in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization. The reaction parameters, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 4-(2,2-Difluoroethoxy)-2-methoxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
- 2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid
- 4-(2,2-Difluoroethoxy)-2,5-dimethoxybenzaldehyde
Uniqueness
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is unique due to the presence of both a difluoroethoxy group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O3/c1-14-9-4-8(15-6-10(11)12)3-2-7(9)5-13/h2-5,10H,6H2,1H3 |
InChI Key |
ZZQIGEUGVBPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


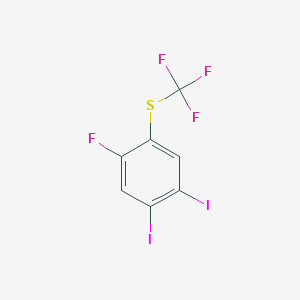
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
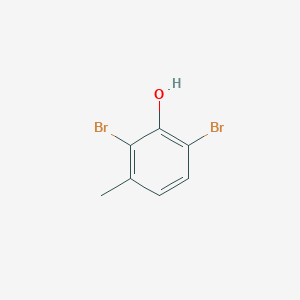
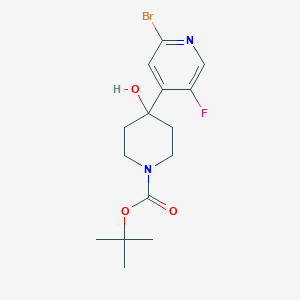
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
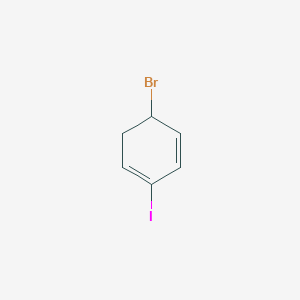
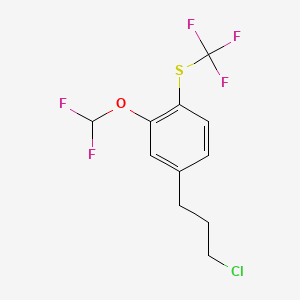

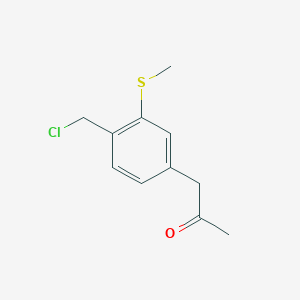
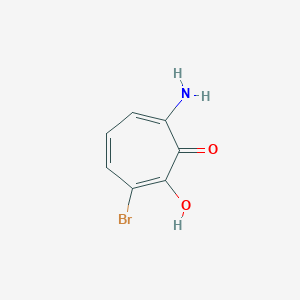
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)
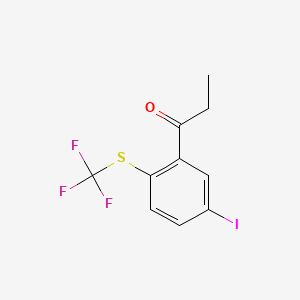
![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
